molecular formula C9H13ClO4 B12110267 5-Chloro-2,10-dioxatricyclo[5.3.1.04,11]undecane-4,6-diol

5-Chloro-2,10-dioxatricyclo[5.3.1.04,11]undecane-4,6-diol

Cat. No.: B12110267
M. Wt: 220.65 g/mol
InChI Key: OFZRLVSQPBQNQB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2aS,4abeta,7abeta,7bbeta)-Octahydro-3alpha-chloro-2H-1,7-dioxacyclopenta[cd]indene-2abeta,4beta-diol is a complex organic compound characterized by its unique structural features

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2aS,4abeta,7abeta,7bbeta)-Octahydro-3alpha-chloro-2H-1,7-dioxacyclopenta[cd]indene-2abeta,4beta-diol typically involves multiple steps, including cyclization and chlorination reactions. The starting materials are often simple organic compounds that undergo a series of transformations under controlled conditions to yield the final product. Common reagents used in these reactions include chlorinating agents and catalysts that facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

(2aS,4abeta,7abeta,7bbeta)-Octahydro-3alpha-chloro-2H-1,7-dioxacyclopenta[cd]indene-2abeta,4beta-diol can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Chlorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles like hydroxide ions, amines, or thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dechlorinated compounds.

Scientific Research Applications

Chemistry

In chemistry, (2aS,4abeta,7abeta,7bbeta)-Octahydro-3alpha-chloro-2H-1,7-dioxacyclopenta[cd]indene-2abeta,4beta-diol is used as a building block for synthesizing more complex molecules

Biology

In biological research, this compound may be used to study enzyme interactions and metabolic pathways. Its structural features make it a useful probe for investigating the mechanisms of various biological processes.

Medicine

In medicine, derivatives of this compound could be explored for their potential therapeutic properties. Research may focus on their ability to interact with specific molecular targets, such as enzymes or receptors, to develop new drugs.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various applications, including the manufacture of polymers and coatings.

Mechanism of Action

The mechanism of action of (2aS,4abeta,7abeta,7bbeta)-Octahydro-3alpha-chloro-2H-1,7-dioxacyclopenta[cd]indene-2abeta,4beta-diol involves its interaction with specific molecular targets. These interactions can lead to changes in the activity of enzymes or receptors, thereby influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    (2aS,4abeta,7abeta,7bbeta)-Octahydro-3alpha-chloro-2H-1,7-dioxacyclopenta[cd]indene-2abeta,4beta-diol: This compound is unique due to its specific structural features and reactivity.

    Other Dioxacyclopentaindene Derivatives: These compounds share similar structural motifs but may differ in their functional groups and reactivity.

Uniqueness

The uniqueness of (2aS,4abeta,7abeta,7bbeta)-Octahydro-3alpha-chloro-2H-1,7-dioxacyclopenta[cd]indene-2abeta,4beta-diol lies in its specific arrangement of atoms and the presence of the chloro and diol functional groups

Properties

IUPAC Name

5-chloro-2,10-dioxatricyclo[5.3.1.04,11]undecane-4,6-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13ClO4/c10-7-6(11)4-1-2-13-8-5(4)9(7,12)3-14-8/h4-8,11-12H,1-3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFZRLVSQPBQNQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2C3C1C(C(C3(CO2)O)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13ClO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.